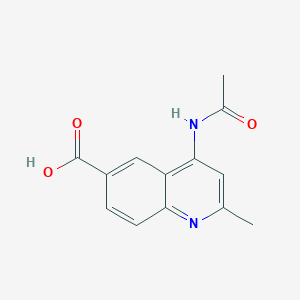

4-Acetamido-2-methylquinoline-6-carboxylic acid

Beschreibung

BenchChem offers high-quality 4-Acetamido-2-methylquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-2-methylquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H12N2O3 |

|---|---|

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

4-acetamido-2-methylquinoline-6-carboxylic acid |

InChI |

InChI=1S/C13H12N2O3/c1-7-5-12(15-8(2)16)10-6-9(13(17)18)3-4-11(10)14-7/h3-6H,1-2H3,(H,17,18)(H,14,15,16) |

InChI-Schlüssel |

FXPGCGAWAUJCOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)NC(=O)C |

Herkunft des Produkts |

United States |

Introduction: The Quinoline Carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Quinoline Carboxylic Acid Derivatives

The quinoline scaffold, a heterocyclic system composed of a fused benzene and pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its derivatives are abundant in nature and form the core of numerous synthetic compounds, demonstrating a remarkable breadth of biological activities.[2] This versatility has cemented its status as a "privileged structure," a molecular framework that is capable of binding to a wide array of biological targets with high affinity.[3][4] Among the vast library of quinoline derivatives, those functionalized with a carboxylic acid moiety have emerged as a particularly potent and versatile class, leading to the development of numerous clinically significant therapeutic agents.[5]

This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of novel quinoline carboxylic acid derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, examine the mechanisms of action that drive their therapeutic potential, and provide detailed, field-proven protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to harnessing the therapeutic power of this exceptional chemical scaffold.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline carboxylic acid derivatives represent a significant and continually evolving class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[4] Their efficacy stems from their ability to interfere with fundamental cellular processes essential for tumor growth and survival.

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic; they operate through several distinct and sometimes overlapping mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring is well-suited for intercalating between the base pairs of DNA. This physical disruption interferes with DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][6] Certain derivatives take this a step further by inhibiting topoisomerase enzymes, which are critical for resolving DNA supercoils during replication. By trapping the enzyme-DNA complex, these compounds introduce double-strand breaks, a catastrophic event for the cancer cell.[6]

-

Kinase Inhibition: Many cellular signaling pathways that drive cancer proliferation are regulated by protein kinases. Novel quinoline derivatives have been engineered to act as potent inhibitors of key oncogenic kinases. For instance, specific derivatives have shown inhibitory activity against Pim-1 kinase, which is often upregulated in human malignancies like prostate cancer.[6] Others have been developed as dual-target inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2, a validated approach for treating solid tumors such as breast and lung cancer.[7]

-

Enzyme Inhibition in Metabolic Pathways: A highly successful strategy involves targeting enzymes crucial for cancer cell metabolism. Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis. Quinoline-4-carboxylic acids are a well-established class of DHODH inhibitors, effectively starving cancer cells of the building blocks needed for proliferation.[3][8][9] More recently, derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in certain types of leukemia.[10]

Quantitative Anticancer Activity Data

The in-vitro potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| Quinoline-2-carboxylic acid | HELA (Cervical), MCF7 (Breast) | "Significant Cytotoxicity" | Not Specified | [11][12] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [10][12] |

| 2-Arylquinoline-4-carboxylic acid (Compound 5a) | MCF-7 (Breast), A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | EGFR/HER-2 Inhibition | [7] |

| Quinoline-4-carboxylic acid-chalcone hybrid (4d) | A375 (Melanoma) | 5.0 | DHODH Inhibition | [8] |

| Quinoline-4-carboxylic acid-chalcone hybrid (4h) | A375 (Melanoma) | 6.8 | DHODH Inhibition | [8] |

| N-2-diphenyl quinolin-4-carboxamide (31) | Various | "Maximum Cytotoxicity" | Not Specified |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[4] Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Step-by-Step Methodology

-

Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at an empirically determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test quinoline carboxylic acid derivative in a suitable solvent (e.g., DMSO). Create a series of 2-fold or 10-fold serial dilutions in culture medium to achieve the desired final concentrations.

-

Cell Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells. Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple crystals.[1] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration on a logarithmic scale and use non-linear regression analysis to determine the IC₅₀ value.[12]

Visualization: DHODH Inhibition Pathway

Caption: Quinoline carboxylic acids inhibit DHODH, blocking the conversion of dihydroorotate to orotate.

Antimicrobial Activity: A Legacy and a Future in Combating Pathogens

The quinoline core is perhaps most famous for the quinolone class of antibiotics, which revolutionized the treatment of bacterial infections. Research into novel quinoline carboxylic acid derivatives continues this legacy, seeking compounds with broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[2][13][14]

Mechanisms of Antimicrobial Action

The primary mechanism for the antibacterial action of quinolones is the inhibition of essential bacterial enzymes responsible for DNA topology:

-

DNA Gyrase (Topoisomerase II) and Topoisomerase IV: These enzymes are crucial for managing DNA supercoiling, replication, and chromosome segregation in bacteria.[15] Quinoline carboxylic acid derivatives bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is a lethal event.[15][16] The C3-carboxylic acid is a hallmark feature considered essential for this activity.[17]

Derivatives have shown efficacy against a wide range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][5][16]

Quantitative Antimicrobial Activity Data

Antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a4) | Staphylococcus aureus | 64 | [5] |

| 2-Phenyl-quinoline-4-carboxylic acid deriv. (5a7) | Escherichia coli | 128 | [5] |

| Oxazino quinoline hybrid (5d) | Various G+ and G- strains | 0.125 - 8 | [18] |

| Various 2-chloroquinoline derivatives | Various bacteria and fungi | "Moderate to good activity" | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[1][4]

Step-by-Step Methodology

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial 2-fold dilutions of the compound in a 96-well microtiter plate using a sterile growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture in fresh broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This step halves the concentration of the drug in each well to the final test concentration.

-

Controls: Include a positive control (broth + inoculum, no drug) to ensure the bacteria are viable and a negative control (broth only) to check for medium sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[1]

Visualization: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Quinoline carboxylic acid derivatives have been investigated for their potential to modulate inflammatory responses, showing promise as a distinct class of anti-inflammatory agents.[2][11]

Mechanisms of Anti-inflammatory Action

Studies have revealed that these compounds can exert anti-inflammatory effects through various pathways:

-

Inhibition of Pro-inflammatory Mediators: In cellular models, such as lipopolysaccharide (LPS)-induced inflammation in macrophages, certain quinoline carboxylic acids have demonstrated an impressive ability to inhibit the production of pro-inflammatory mediators.[11][19]

-

COX Inhibition: The cyclooxygenase (COX) enzymes are well-known targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Structure-activity relationship (SAR) studies have indicated that quinoline derivatives bearing a carboxylic acid moiety can exhibit COX-inhibitory activity.[20]

-

T-Cell Function Downregulation: Some substituted quinoline carboxylic acids may exert their effects through a mechanism distinct from traditional NSAIDs by down-regulating T-cell function, which could be particularly beneficial in autoimmune and chronic inflammatory conditions.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in-vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Step-by-Step Methodology

-

Animal Acclimatization: Use Wistar albino rats or a similar rodent model. Allow the animals to acclimatize to the laboratory conditions for at least one week.

-

Grouping and Fasting: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., Indomethacin), and test groups for different doses of the quinoline derivative. Fast the animals overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The control group receives only the vehicle.

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (prepared in saline) into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the mean increase in paw volume for each group. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[12]

Structure-Activity Relationship (SAR): A Guide to Rational Design

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For quinoline carboxylic acids, the nature and position of substituents on the quinoline ring system are critical determinants of their pharmacological profile.[17][20]

-

For Anticancer Activity (DHODH Inhibition):

-

C2 Position: Bulky, hydrophobic substituents are often required for potent activity.[9][17]

-

C4 Position: A carboxylic acid group at this position is frequently a strict requirement for high-affinity binding to the enzyme.[9][17]

-

Benzo Ring (C5-C8): Electron-withdrawing groups (e.g., -F, -Cl) on the benzo portion of the ring can significantly enhance potency.[17]

-

-

For Antibacterial Activity (Quinolones):

-

C3 Position: The carboxylic acid at C3 is a quintessential feature, essential for binding to DNA gyrase.[17]

-

C6 Position: A fluorine atom at this position dramatically increases antibacterial potency (the basis for fluoroquinolones).

-

C7 Position: Substituents like piperazine rings at this position are critical for modulating the spectrum of activity and pharmacokinetic properties.

-

Visualization: Key SAR Insights

Caption: Key substituent positions that modulate the biological activity of the quinoline scaffold.

Conclusion and Future Perspectives

The quinoline carboxylic acid scaffold continues to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, from anticancer and antimicrobial to anti-inflammatory effects.[2] The true power of this scaffold lies in its synthetic tractability, which allows medicinal chemists to fine-tune its properties to achieve desired activity against specific biological targets.

Future research will likely focus on designing hybrid molecules and dual-target inhibitors to combat complex diseases and drug resistance.[7][11][22] For instance, combining the quinoline core with other pharmacophores may yield compounds with synergistic effects. Furthermore, optimizing the pharmacokinetic and safety profiles of these potent derivatives will be paramount to translating their in-vitro promise into clinically successful therapies. The insights and methodologies presented in this guide provide a solid foundation for these future endeavors, empowering researchers to continue unlocking the immense therapeutic potential of novel quinoline carboxylic acid derivatives.

References

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. Der Pharma Chemica. [Link]

-

Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway. PubMed. [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

-

Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. National Institutes of Health. [Link]

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

-

Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. PubMed. [Link]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed. [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. [Link]

-

Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research. [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI. [Link]

-

Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

-

The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

-

Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. [Link]

-

Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. ijmphs.com [ijmphs.com]

- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 14. ijpsr.com [ijpsr.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Screening of 4-Acetamido-2-methylquinoline-6-carboxylic Acid Analogues

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This technical guide provides a comprehensive framework for the discovery, synthesis, and screening of novel analogues of 4-Acetamido-2-methylquinoline-6-carboxylic acid, a promising, yet underexplored, member of this chemical class. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial target hypothesis to the identification of promising lead compounds. We will delve into the rationale behind a multi-pronged screening strategy, encompassing both in-silico and in-vitro methodologies, and provide detailed, field-proven protocols for the synthesis and evaluation of a focused library of analogues.

Introduction: The Therapeutic Potential of the Quinoline Core

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have been extensively investigated for their diverse pharmacological effects[2]. The unique chemical architecture of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its biological activity[2]. The 4-aminoquinoline subgroup, in particular, has yielded several clinically significant drugs, including the antimalarial chloroquine and the anticancer agent neratinib[4][5].

The subject of this guide, 4-Acetamido-2-methylquinoline-6-carboxylic acid, possesses several key structural features that suggest significant therapeutic potential:

-

The quinoline core provides a rigid scaffold for the presentation of functional groups.

-

The 4-acetamido group can participate in hydrogen bonding interactions with biological targets.

-

The 2-methyl group can influence the steric and electronic properties of the molecule.

-

The 6-carboxylic acid moiety offers a potential site for salt formation to improve solubility and can also act as a key interacting group with target proteins.

While specific biological data for 4-Acetamido-2-methylquinoline-6-carboxylic acid is not extensively available in the public domain, the known activities of structurally related quinoline-4-carboxylic acid derivatives provide a strong rationale for its investigation across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions[1][6][7].

A Multi-Pronged Approach to Screening

To efficiently explore the therapeutic potential of 4-Acetamido-2-methylquinoline-6-carboxylic acid analogues, a multi-pronged screening strategy is proposed. This approach integrates computational and experimental methods to maximize the identification of high-quality lead compounds.

Caption: A multi-pronged screening workflow for the discovery of novel analogues.

In-Silico Discovery: Virtual Screening and ADMET Prediction

Virtual screening serves as a cost-effective and rapid method to identify promising lead candidates from large compound libraries[1][4].

2.1.1. Target-Based Virtual Screening

Given the prevalence of quinoline derivatives as kinase inhibitors, a virtual screening campaign targeting a panel of cancer-relevant kinases is a logical starting point[7][8].

Experimental Protocol: Virtual Screening for Kinase Inhibitors

-

Protein Preparation:

-

Obtain crystal structures of target kinases (e.g., EGFR, VEGFR, Src) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Library Preparation:

-

Generate a virtual library of 4-Acetamido-2-methylquinoline-6-carboxylic acid analogues with diverse substitutions at the 2, 4, and 6 positions.

-

Prepare the ligands by generating 3D coordinates, assigning correct protonation states, and minimizing their energy.

-

-

Molecular Docking:

2.1.2. In-Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage attrition of drug candidates.

-

Utilize computational models (e.g., SwissADME, pkCSM) to predict key pharmacokinetic and toxicity parameters for the virtual hits[11][12].

-

Prioritize compounds with favorable predicted ADMET profiles for synthesis and in-vitro testing.

Chemical Synthesis of Analogues

The synthesis of a focused library of analogues is central to establishing structure-activity relationships (SAR). The Doebner and Pfitzinger reactions are classical and versatile methods for the synthesis of quinoline-4-carboxylic acids[3][13][14][15][16][17][18].

General Synthetic Strategy

A plausible synthetic route to the core scaffold and its analogues involves a multi-step sequence.

Caption: A generalized synthetic workflow for generating diverse analogues.

Experimental Protocol: Doebner Reaction for 2-Methylquinoline-6-carboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 4-aminobenzoic acid (1.0 eq) in ethanol.

-

Addition of Reagents: Add pyruvic acid (1.1 eq) and a suitable aldehyde (e.g., acetaldehyde, 1.1 eq).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization.

Note: The Doebner-von Miller reaction provides an alternative route using α,β-unsaturated carbonyl compounds[15][19][20]. The Pfitzinger reaction, starting from isatin derivatives, is another powerful method for accessing quinoline-4-carboxylic acids[3][16][17][18].

In-Vitro Screening Cascade

A tiered screening approach will be employed to efficiently identify and characterize the biological activity of the synthesized analogues.

Primary High-Throughput Screening (HTS)

The initial screen will focus on identifying compounds with cytotoxic activity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[1][4][21].

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with the synthesized analogues at a single high concentration (e.g., 10 µM) for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[4].

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Secondary Assays: Dose-Response and Target Engagement

Compounds showing significant activity in the primary screen will be subjected to secondary assays to determine their potency and confirm their mechanism of action.

4.2.1. Dose-Response Curves

-

Perform MTT assays with a range of concentrations for each active compound to determine the half-maximal inhibitory concentration (IC50).

4.2.2. In-Vitro Kinase Inhibition Assay

For compounds identified as potential kinase inhibitors through virtual screening, direct enzymatic assays are essential for confirmation.

Experimental Protocol: In-Vitro Kinase Assay (Luminescence-Based)

This protocol utilizes an ADP-Glo™ Kinase Assay to measure the amount of ADP produced during the kinase reaction[5].

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the target kinase, the test compound at various concentrations, a suitable substrate peptide, and ATP in kinase buffer.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Tertiary Assays: Cell-Based Mechanistic Studies and Antiviral Evaluation

Promising lead compounds will be further characterized in more complex cell-based assays.

4.3.1. Cell Cycle Analysis and Apoptosis Assays

-

To understand the mechanism of cytotoxicity, active compounds will be evaluated for their effects on cell cycle progression (by flow cytometry) and apoptosis induction (e.g., Annexin V staining).

4.3.2. In-Vitro Antiviral Assay

Given the known antiviral activity of some quinoline derivatives, promising non-cytotoxic compounds will be screened for antiviral efficacy.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit virus-induced cell death[22][23][24].

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of the target virus (e.g., an RNA virus) in the presence of various concentrations of the test compound.

-

Overlay: After a 1-hour incubation, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Stain the cells with crystal violet to visualize the plaques (areas of cell death).

-

Data Analysis: Count the number of plaques in each well and calculate the percent plaque reduction compared to the virus-only control to determine the EC50 value.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for 4-Acetamido-2-methylquinoline-6-carboxylic Acid Analogues

| Compound ID | R1-Group (Position 2) | R2-Group (Position 4) | R3-Group (Position 6) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Lead-001 | -CH3 | -NHCOCH3 | -COOH | 5.2 | 8.1 | 6.5 |

| Analogue-002 | -CF3 | -NHCOCH3 | -COOH | 2.8 | 4.5 | 3.1 |

| Analogue-003 | -CH3 | -NH2 | -COOH | > 50 | > 50 | > 50 |

| Analogue-004 | -CH3 | -NHCOCH3 | -CONH2 | 15.6 | 22.3 | 18.9 |

Conclusion and Future Directions

This technical guide has outlined a comprehensive and integrated strategy for the discovery and screening of novel analogues of 4-Acetamido-2-methylquinoline-6-carboxylic acid. By combining rational in-silico design, efficient chemical synthesis, and a robust in-vitro screening cascade, researchers can systematically explore the therapeutic potential of this promising chemical scaffold. The identification of potent and selective lead compounds will pave the way for further preclinical development, including in-vivo efficacy studies and detailed pharmacokinetic and toxicological profiling. The versatility of the quinoline core suggests that with dedicated medicinal chemistry efforts, novel drug candidates with significant therapeutic value can be developed from this scaffold.

References

-

Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]

-

Virtual Target Screening: Validation Using Kinase Inhibitors. (n.d.). PMC. [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

-

(PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). ResearchGate. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006). The Journal of Organic Chemistry - ACS Publications. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ResearchGate. [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

-

(PDF) A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (n.d.). ResearchGate. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. (2025). [Link]

-

(PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020). ResearchGate. [Link]

-

Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025). MDPI. [Link]

-

ROS1 kinase inhibition reimagined: identifying repurposed drug via virtual screening and molecular dynamics simulations for cancer therapeutics. (2024). Frontiers. [Link]

-

Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC. [Link]

-

View of Computational Strategies in Anticancer Drug Discovery: Virtual Screening of Protein Kinase Inhibitors. (n.d.). Frontiers in Health Informatics. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). [Link]

-

Antiviral assay. (n.d.). Bio-protocol. [Link]

-

Feasibility of Using Molecular Docking-Based Virtual Screening for Searching Dual Target Kinase Inhibitors. (2013). Journal of Chemical Information and Modeling - ACS Publications. [Link]

-

Pfitzinger Quinoline Synthesis. (n.d.). [Link]

-

Application of pfitzinger reaction in. (n.d.). JOCPR. [Link]

Sources

- 1. cyrusbio.com.tw [cyrusbio.com.tw]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. clyte.tech [clyte.tech]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Virtual Target Screening: Validation Using Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iipseries.org [iipseries.org]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 18. jocpr.com [jocpr.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. merckmillipore.com [merckmillipore.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. ibtbioservices.com [ibtbioservices.com]

- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

structure-activity relationship (SAR) studies of 2-methylquinoline derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinoline Derivatives

The quinoline scaffold is one of the most chemically privileged structures in modern drug discovery. Within this class, the introduction of a methyl group at the C-2 position yields 2-methylquinoline (quinaldine) derivatives—a specialized subclass demonstrating profound versatility across oncology, infectious disease, and metabolic regulation.

This guide synthesizes structural insights, mechanistic rationales, and self-validating experimental workflows to support researchers in the rational design and evaluation of novel 2-methylquinoline therapeutics.

Pharmacophore Topography: The Mechanistic Logic of Substitution

The unique pharmacological profile of 2-methylquinoline stems from its geometry. The C-2 methyl group creates a distinct steric boundary, fundamentally altering the dihedral angle between the quinoline core and surrounding protein clefts. This simple modification limits structural planarity, enhancing target selectivity by preventing non-specific DNA intercalation and forcing the molecule into complex spatial binding pockets[1].

Oncology: Kinase Inhibition and Metalloenzyme Targeting

In anticancer drug design, 2-methylquinoline is frequently deployed as a core scaffold to inhibit overactive kinases, particularly the Epidermal Growth Factor Receptor (EGFR).

-

Fluorination for Stability (C-6/C-8): The strategic placement of fluorine atoms at the C-6 and C-8 positions serves a dual purpose. Fluorination drastically increases the lipophilicity of the molecule, enhancing cell membrane penetration. Concurrently, it blocks cytochrome P450-mediated oxidation at these vulnerable sites, significantly increasing the half-life and metabolic stability of the compound[2].

-

Steric Bulking (C-4 Anilino): Direct SAR studies indicate that the substitution pattern at the C-4 position dictates binding affinity. For 6,8-difluoro-2-methylquinolines, placing bulky hydrophobic groups (such as isopropyl or tert-butyl) at the meta-position of a C-4 aniline ring optimizes the fit within the hydrophobic sub-pocket of the target kinase, yielding exceptional antiproliferative activity against cell lines like HeLa and BGC-823[2].

-

Metal Chelation (C-8 Hydroxyl): In structures targeting histone deacetylases (HDACs) or other metalloenzymes, an unhindered hydroxyl group at the C-8 position is an absolute requirement. It acts as a bidentate chelator for active-site metal ions (e.g., Zn²⁺). Methylation of this free hydroxyl group entirely abrogates the compound's anticancer properties[3].

SAR Logic Map: Structural substitutions on the 2-methylquinoline core and functional outcomes.

Infectious Diseases: Overcoming Efflux and Permeability Barriers

The adaptability of the 2-methylquinoline core extends into antimycobacterial and antimalarial applications.

-

Antimalarial Molecular Hybridization: The parasite Plasmodium falciparum evades traditional quinolines (like chloroquine) via the PfCRT efflux pump. By reacting 2-methylquinoline derivatives with diverse aldehydes to form bulky aldimines via aldol condensation, researchers have synthesized conjugates that exhibit potent activity against chloroquine-resistant strains. The increased steric bulk and altered basicity cause these hybrids to evade the PfCRT pump, forcibly trapping the drug in the parasite's digestive vacuole[4].

-

Antimycobacterial Penetration: In the treatment of Mycobacterium tuberculosis, getting the drug through the dense, mycolic acid-rich cell wall is the primary challenge. Fusing an oxetane ring and a fluorophenoxy group to the 8-fluoro-2-methylquinoline core yields potent antimycobacterial agents. SAR data reveals that substituting the benzyloxy group (at the oxetane 3-position) with a 4-bromobenzyloxy moiety increases activity four-fold by optimizing the lipid-water partition coefficient[5].

Pathophysiological cascade of EGFR activation and steric blockade by 2-methylquinoline analogs.

Quantitative SAR Data Summaries

To establish a clear structural trajectory for lead optimization, the bioactivity of notable 2-methylquinoline configurations is summarized below.

Table 1: Influence of C-4 and C-8 Substitutions on Anticancer Efficacy

| Compound Core Scaffold | Substitution Feature | Target / Cell Line | Impact on Bioactivity |

| 6,8-difluoro-2-methylquinoline | C-4 Anilino (meta-isopropyl) | HeLa / BGC-823 (EGFR) | Potent: IC₅₀ lower than clinical control Gefitinib[2]. |

| 6,8-difluoro-2-methylquinoline | C-4 Anilino (meta-tert-butyl) | HeLa / BGC-823 (EGFR) | Potent: High cytotoxicity due to optimal hydrophobic sub-pocket fit[2]. |

| 2-aminobenzamide derivatives | Unsubstituted C-2 methyl | HT-29 / HCT116 (HDAC) | Moderate to High: Methyl group forces favorable active-site dihedral angle[1]. |

| 8-hydroxyquinoline derivatives | Free C-8 Hydroxyl | Generic Carcinoma | Potent: Retains metallo-target chelation capabilities[3]. |

| 8-methoxyquinoline derivatives | Methylated C-8 Hydroxyl | Generic Carcinoma | Abrogated: Loss of crucial H-bond/metal interaction halts activity[3]. |

Table 2: Influence of Oxetanyl-phenoxy Substitutions on Antimycobacterial Activity

| Compound ID | Substitution at Oxetane C-3 | Target Pathogen | MIC (μM) | Fold Change (vs. 9a) |

| 9a | Unsubstituted benzyloxy | M. tuberculosis H37Rv | 57.73 μM | Baseline[5] |

| 9b | 4-bromobenzyloxy | M. tuberculosis H37Rv | ~14.43 μM | 4x Increase[5] |

Self-Validating Experimental Protocol: Bioassay & Selectivity Index Loop

A protocol is only as robust as its internal controls. To isolate true structural enhancements from non-specific cytotoxicity or solvent artifacts, the following workflow is designed as a self-validating system .

Phase 1: Compound Solubilization and Uniformity

Causality: Poor solubility frequently registers as false negatives in SAR screening.

-

Dissolve synthesized 2-methylquinoline derivatives in 100% molecular-grade DMSO to generate a 10 mM master stock.

-

Self-Validation Checkpoint: Perform serial dilutions in target media ensuring the final DMSO concentration in any well never exceeds 0.5% (v/v). Set up a vehicle control well (0.5% DMSO with no drug). If vehicle control exhibits >5% cell death compared to untreated media, discard the plate to prevent solvent toxicity from masking true drug effects.

Phase 2: Antimicrobial Efficacy via Resazurin Microtiter Assay (REMA)

Causality: Determining the absolute potency (Minimum Inhibitory Concentration, MIC) using a metabolic indicator directly quantifies pathogen viability.

-

Culture M. tuberculosis H37Rv to the logarithmic growth phase.

-

Dispense 100 μL of media containing serially diluted 2-methylquinoline derivatives (e.g., compound 9b) into a 96-well plate.

-

Inoculate each well with 100 μL of the bacterial suspension.

-

Self-Validation Checkpoint: Include wells containing Pyrazinamide (positive control) and blank media (negative contamination control).

-

Incubate for 7 days at 37°C. Add Resazurin reagent. The MIC is recorded at the lowest drug concentration preventing a color shift from blue (inactive metabolism) to pink (active metabolism)[5].

Phase 3: Host Toxicity Counter-Screening via MTT Assay

Causality: Broad-spectrum toxins are useless therapeutically. Active molecules must be counter-screened against normal mammalian host cells (Vero cells) to establish specificity.

-

Seed Vero cells into a 96-well plate at 1×10⁴ cells/well. Incubate for 24 hours.

-

Treat cells with the target compounds at concentrations bracketing the calculated MIC (e.g., 5 μM to 100 μM).

-

After 48 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilize the resulting formazan crystals with 150 μL of DMSO. Measure absorbance at 570 nm[3].

-

Calculate the IC₅₀ for the Vero cell line.

Phase 4: Data Validation (Selectivity Index)

Calculate the Selectivity Index (SI): SI = IC₅₀ (Vero) / MIC (Pathogen). The Self-Validating Logic: If SI < 10, the molecule's toxicity is non-selective, and structural redesign (returning to Phase 1) is required. An SI > 10 proves target-specific bioactivity, formally validating the 2-methylquinoline substitution pattern as a viable lead structure.

Self-validating experimental workflow designed to mathematically isolate true bioactivity.

References

-

Title: Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional | Source: Benchchem | URL: 2

-

Title: Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide | Source: Benchchem | URL: 3

-

Title: Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation | Source: PMC | URL: 4

-

Title: Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents | Source: PMC | URL: 5

-

Title: Synthesis, structure activity relationship and biological evaluation of a novel series of quinoline–based benzamide derivatives as anticancer agents and histone deacetylase (HDAC) inhibitors | Source: ResearchGate | URL: 1

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Acetamido-2-methylquinoline-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides an in-depth analysis of a specific derivative, 4-Acetamido-2-methylquinoline-6-carboxylic acid. While this compound is not extensively documented in publicly available literature, this guide extrapolates its chemical properties, potential synthetic pathways, and likely pharmacological relevance based on the well-established chemistry and biological activities of structurally related quinoline carboxylic acids. We will delve into the strategic importance of the acetamido and carboxylic acid functionalities and propose detailed protocols for synthesis and analysis. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and similar quinoline derivatives as potential therapeutic agents.

Chemical Identity and Physicochemical Properties

IUPAC Name: 4-Acetamido-2-methylquinoline-6-carboxylic acid

The name is derived from the parent heterocycle, quinoline. The substituents are numbered according to IUPAC conventions, with a carboxylic acid group at position 6, a methyl group at position 2, and an acetamido (or N-acetylamino) group at position 4.

Table 1: Calculated Physicochemical Properties and Identifiers of Related Compounds

| Property/Identifier | 4-Acetamido-2-methylquinoline-6-carboxylic acid (Calculated) | 2-Methylquinoline-6-carboxylic acid[1][2] | 4-Amino-2-methylquinoline-6-carboxylic acid |

| Molecular Formula | C₁₃H₁₂N₂O₃ | C₁₁H₉NO₂ | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 244.25 g/mol | 187.19 g/mol | 202.21 g/mol |

| CAS Number | Not available | 635-80-3 | 99984-73-3 |

| InChIKey | Not available | IZONZQFTYGVOOO-UHFFFAOYSA-N | MRGARODDQXEDJP-UHFFFAOYSA-N |

| Appearance (Predicted) | Solid, likely off-white to beige powder | Solid | Solid |

| Solubility (Predicted) | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | - | - |

| pKa (Predicted) | Carboxylic acid: ~4-5; Amide N-H: ~17-18 | - | - |

The introduction of the 4-acetamido group, compared to an unsubstituted or amino-substituted quinoline, is expected to modulate the compound's electronic properties and its potential for hydrogen bonding, which can significantly influence its biological activity and pharmacokinetic profile.

Proposed Synthetic Pathway

While a specific, peer-reviewed protocol for the synthesis of 4-Acetamido-2-methylquinoline-6-carboxylic acid is not documented, a plausible and efficient multi-step synthetic route can be designed based on established quinoline synthesis methodologies, such as the Doebner-von Miller reaction, followed by functional group interconversions.[3]

The proposed pathway begins with a substituted aniline and proceeds through nitration, cyclization, reduction, and final acetylation.

Caption: Proposed synthetic workflow for 4-Acetamido-2-methylquinoline-6-carboxylic acid.

Protocol 1: Detailed Synthetic Methodology

Step 1: Synthesis of 2-Methyl-4-nitroquinoline-6-carboxylic acid (Doebner-von Miller Cyclization)

-

Rationale: The Doebner-von Miller reaction is a classic and robust method for synthesizing 2-methylquinolines from anilines.[3] Starting with 4-amino-3-nitrobenzoic acid ensures the correct placement of the nitro and carboxylic acid groups on the final quinoline core.

-

To a stirred solution of sulfuric acid in water, add 4-amino-3-nitrobenzoic acid (1.0 eq).

-

Add an oxidizing agent, such as arsenic pentoxide or iron(III) chloride (catalytic amount).

-

Heat the mixture to approximately 100°C.

-

Slowly add crotonaldehyde (or a suitable precursor like paraldehyde) (1.5 eq) dropwise, maintaining the temperature.

-

After the addition is complete, continue heating for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

-

Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization.

Step 2: Reduction of the Nitro Group to an Amine

-

Rationale: The nitro group at the 4-position must be reduced to an amine to allow for the subsequent acetylation. Catalytic hydrogenation or metal-acid reduction are standard, high-yield methods for this transformation.

-

Suspend 2-Methyl-4-nitroquinoline-6-carboxylic acid (1.0 eq) in ethanol or acetic acid.

-

Add a reducing agent, such as iron powder (5.0 eq) and a catalytic amount of hydrochloric acid, or use a palladium on carbon catalyst (10 mol%) under a hydrogen atmosphere.

-

Heat the reaction to reflux (for Fe/HCl) or stir at room temperature (for H₂/Pd-C) and monitor by TLC.

-

Upon completion, filter the reaction mixture (hot, if using iron) to remove the catalyst or iron salts.

-

Evaporate the solvent under reduced pressure to obtain crude 4-Amino-2-methylquinoline-6-carboxylic acid, which can be used directly in the next step.

Step 3: N-Acetylation of the 4-Amino Group

-

Rationale: The final step is the selective acetylation of the primary amino group at the 4-position. Acetic anhydride is an effective and common acetylating agent. Pyridine is used as a catalyst and to scavenge the acetic acid byproduct.

-

Dissolve the crude 4-Amino-2-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove pyridine, and dry.

-

The final product, 4-Acetamido-2-methylquinoline-6-carboxylic acid, can be purified by recrystallization from a suitable solvent like ethanol.

Significance in Medicinal Chemistry and Drug Discovery

The quinoline carboxylic acid framework is a key pharmacophore in numerous therapeutic agents. The carboxylic acid moiety is often critical for biological activity, as it can form salt bridges or key hydrogen bond interactions with residues in a target protein's active site.[4][5]

Potential as a DHODH Inhibitor

A prominent target for quinoline carboxylic acids is Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest. This mechanism is particularly effective against rapidly proliferating cells, making DHODH an attractive target for anticancer and immunosuppressive drugs.[5] The well-known DHODH inhibitor Brequinar features a substituted quinoline-4-carboxylic acid core, where the carboxylate interacts with key residues like Arginine 136 in the enzyme's binding pocket.[4] It is highly plausible that 4-Acetamido-2-methylquinoline-6-carboxylic acid could adopt a similar binding mode.

Caption: Postulated binding mode of the title compound in the DHODH active site.

The Role of the Carboxylic Acid Group

The carboxylic acid functional group is a cornerstone in drug design, present in over 450 marketed drugs.[6][7] However, its presence can sometimes lead to poor membrane permeability or rapid metabolism. In such cases, medicinal chemists often explore bioisosteres—functional groups with similar physicochemical properties. While essential for the activity of many DHODH inhibitors, should modification be necessary, potential bioisosteres for the carboxylic acid group in this scaffold could include tetrazoles, hydroxamic acids, or 3-hydroxyisoxazoles.[6]

Analytical Methodologies

To ensure the identity, purity, and stability of 4-Acetamido-2-methylquinoline-6-carboxylic acid, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the standard technique for this purpose.[8]

Protocol 2: HPLC Method for Purity Assessment

-

Rationale: This method provides a baseline for separating the target compound from potential starting materials, intermediates, and degradation products. The reverse-phase column is suitable for moderately polar compounds like the title molecule.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by a UV-Vis spectral scan of the compound (a maximum wavelength is expected in the 250-350 nm range).[8]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL.

Further characterization should include Mass Spectrometry (MS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Conclusion

4-Acetamido-2-methylquinoline-6-carboxylic acid represents a promising, albeit underexplored, scaffold for drug discovery. Its structural similarity to known pharmacologically active agents, particularly DHODH inhibitors, provides a strong rationale for its synthesis and biological evaluation. The synthetic and analytical protocols detailed in this guide offer a practical framework for researchers to access this compound and investigate its therapeutic potential. Further studies are warranted to elucidate its precise biological mechanism of action and to explore its structure-activity relationships, which could pave the way for the development of novel therapeutics in oncology and immunology.

References

-

BuyersGuideChem. (n.d.). Supplier CAS No 300590-94-7. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]

-

Zhang, L., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylquinoline-6-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-Methylquinoline-6-carboxylic Acid(CAS# 635-80-3). Retrieved from [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Retrieved from [Link]

-

Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... Retrieved from [Link]

-

Ioannou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Retrieved from [Link]

Sources

- 1. 2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [cora.ucc.ie]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Pfitzinger Reaction Protocol for Quinoline-4-Carboxylic Acid Synthesis

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of antibacterial, anticancer, and antiviral therapeutics[1],[2]. The Pfitzinger reaction—first described by Wilhelm Pfitzinger in 1886—remains one of the most robust, one-pot synthetic strategies to construct this core[3],[4]. By condensing isatin (1H-indole-2,3-dione) with an α-methylene-containing carbonyl compound under strongly basic conditions, researchers can generate highly functionalized quinoline derivatives[3],[4].

This application note provides a comprehensive, field-proven technical guide to the Pfitzinger synthesis. Rather than providing a rigid set of instructions, this document highlights the mechanistic causality behind key experimental choices, ensuring researchers can troubleshoot, optimize, and adapt these protocols to their specific target molecules.

Mechanistic Rationale & Pathway

To optimize the reaction, one must first understand the self-validating mechanistic steps that dictate intermediate formation. The classical approach involves introducing all reagents simultaneously; however, this often leads to a complex mixture of tarry byproducts.

The reaction relies on the following defined sequence[1],[3]:

-

Pre-hydrolysis (Ring Opening): A strong base (KOH or NaOH) attacks the C-2 carbonyl of isatin, hydrolyzing the amide bond to generate a highly reactive keto-acid intermediate (isatinic acid / 2-aminophenylglyoxylic acid salt).

-

Imine Formation: The basic environment facilitates the nucleophilic attack of the liberated primary amine on the exogenous ketone/aldehyde to form a Schiff base (imine or enamine).

-

Intramolecular Cyclodehydration: An internal base-catalyzed aldol-type condensation between the enolized α-carbon and the original isatin C-3 carbonyl closes the pyridine ring, followed by dehydration to yield the aromatized quinoline-4-carboxylic acid.

Logical flow and mechanistic steps of the Pfitzinger condensation.

Substrate Scope & Quantitative Yield Analysis

The versatility of the allows it to accommodate diverse ketones, ranging from simple aliphatics to complex bicyclic systems[3],[5]. Steric hindrance near the α-methylene site and the enolizability of the ketone dictate the kinetic efficiency and the ultimate thermodynamic yield[2],[6].

Table 1: Representative Substrate Scope and Yields for Pfitzinger Reactions

| Carbonyl Substrate (Ketone) | Base Catalyst | Time / Temp | Target Cinchoninic Acid Derivative | Typical Yield |

| Acetone | KOH (aq/EtOH) | 24 h / Reflux | 2-Methylquinoline-4-carboxylic acid | 60% – 84% |

| Methyl ethyl ketone | KOH (aq/EtOH) | 24 h / Reflux | 2-Ethylquinoline-4-carboxylic acid | 55% – 65%[6] |

| 4-Acetylbiphenyl | NaOH (aq) | 24 h / Reflux | 2-(Biphenyl-4-yl)quinoline-4-carboxylic acid | ~68%[7] |

| Cyclohexanone | KOH (aq/EtOH) | 18 h / Reflux | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | 75% – 85% |

| 5,6-Dimethoxy indanone* | KOH (Ethanol) | 16 h / Reflux | 5,6-Dimethoxy indano[2,3-b]-6-chloro-4-quinolinic acid | 36%[6] |

*Note: Modifying conditions to acidic variants (using HCl/AcOH) can push the yield of sterically rigid fused systems like the indanone derivative up to 86%[6].

Experimental Protocols

To ensure reproducibility, a "Two-Stage Pre-Hydrolysis Protocol" is highly recommended. By separating the initial ring-opening from the condensation step, competitive side reactions (such as cross-aldol condensation of the ketone) are drastically minimized.

Two-Stage Batch Synthesis

Reagents Required:

-

Isatin (0.07 mol)

-

Enolizable Ketone (e.g., Acetone or 4-Acetylbiphenyl) (0.07 mol)

-

Potassium Hydroxide (KOH) (0.2 mol)[2]

-

Absolute Ethanol (25 - 40 mL) and Distilled Water (1 - 5 mL)[8],[2]

Step-by-Step Methodology:

-

Preparation of the Basic Matrix: In a 250 mL round-bottom flask, dissolve the potassium hydroxide in the water/ethanol mixture[8]. Causality Note: KOH is generally preferred over NaOH as it provides superior solubility for the potassium isatinate intermediate in ethanolic media, maintaining a homogeneous reaction environment.

-

Isatin Pre-Hydrolysis: Add the isatin to the basic solution in portions. Stir at room temperature for 1 hour. During this phase, you will observe a distinct color transition from deep purple/orange to a pale brown/yellow[8],. This visual cue acts as an internal validation that the amide bond has been successfully cleaved to form the keto-acid.

-

Condensation: Introduce the chosen carbonyl compound (1.0 equivalent) directly into the brown isatinic acid solution[2].

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 24 hours[2],[7]. Monitor reaction progress utilizing Thin-Layer Chromatography (TLC).

Isolation and Isoelectric Purification

The work-up of the Pfitzinger reaction is heavily reliant on precise pH manipulation. The target quinoline-4-carboxylic acid is amphoteric (it possesses a basic quinoline nitrogen and an acidic carboxylate group)[7].

Step-by-Step Methodology:

-

Solvent Evaporation: Allow the reaction to cool to room temperature, then remove the bulk of the ethanol via rotary evaporation.

-

Neutral Impurity Extraction: Dilute the remaining residue with distilled water (approx. 50 mL). The product is currently soluble as a potassium salt[1],[8]. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (

mL). Causality Note: This non-polar extraction effectively purges unreacted ketones, colored organic tars, and neutral intermediates, streamlining downstream purity[8],[2]. -

Isoelectric Precipitation (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask and chill in an ice bath. Slowly titrate the solution with Glacial Acetic Acid (or dilute HCl) while stirring continuously, until the pH reaches 4 to 5 [8],[7].

-

Expert Insight: Do not over-acidify. Dropping the pH to 1-2 will protonate the quinoline core nitrogen, converting the target product into a highly water-soluble hydrochloride salt and collapsing your isolated yield. Acetic acid is optimal because it naturally buffers the solution near the required isoelectric point[8],[2].

-

-

Filtration & Drying: Collect the resulting pale-yellow to off-white precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual inorganic salts. Dry to a constant weight in a vacuum oven at 80°C[8],.

-

Recrystallization (Optional): If analytically pure samples are required for NMR or bioassay, recrystallize from hot water or aqueous ethanol.

References

-

da Silva, J. F. M., et al. "The chemistry of isatins: a review from 1975 to 1999." Journal of the Brazilian Chemical Society (2001). URL:[Link]

-

Sangshetti, J. N., et al. "Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review." Mini-Reviews in Organic Chemistry 11.2 (2014): 225-250. URL:[Link]

-

Li, Jie Jack. "Pfitzinger Quinoline Synthesis." Name Reactions in Organic Synthesis, Cambridge University Press. URL:[Link]

-

Wikipedia Contributors. "Pfitzinger reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Quantitative Analysis of 4-Acetamido-2-methylquinoline-6-carboxylic acid using High-Performance Liquid Chromatography

Application Note and Detailed Protocol

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Acetamido-2-methylquinoline-6-carboxylic acid. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical agents. The developed method utilizes a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier, coupled with UV detection. This protocol provides the necessary details for researchers, quality control analysts, and drug development professionals to implement a reliable analytical method for the determination of 4-Acetamido-2-methylquinoline-6-carboxylic acid in various sample matrices.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents. 4-Acetamido-2-methylquinoline-6-carboxylic acid is a crucial building block in the synthesis of more complex quinoline-based molecules. Accurate and precise quantification of this intermediate is essential for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note describes a detailed HPLC method specifically developed for the analysis of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

The selection of chromatographic conditions is paramount for achieving optimal separation and detection. For acidic analytes like 4-Acetamido-2-methylquinoline-6-carboxylic acid, controlling the pH of the mobile phase is critical.[2][3] By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte remains in its protonated, less polar form, leading to enhanced retention and improved peak shape on a reversed-phase column.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

| Property | Value/Information | Source |

| Chemical Structure | PubChem | |

| Molecular Formula | C₁₃H₁₂N₂O₃ | - |

| Molecular Weight | 244.25 g/mol | - |

| Predicted pKa (Carboxylic Acid) | ~3.05 | [4][5] |

| Predicted pKa (Protonated Quinoline Nitrogen) | ~5.8 | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and acetonitrile. | General Knowledge |

| UV Absorbance | Strong absorbance in the UV region due to the quinoline chromophore. | [6][7] |

HPLC Method and Chromatographic Conditions

The developed RP-HPLC method is designed to provide excellent resolution, sensitivity, and reproducibility for the quantification of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

Rationale for Method Development

-

Column Selection: A C18 column is chosen due to its hydrophobicity, which provides good retention for the moderately nonpolar quinoline derivative.

-

Mobile Phase: A mixture of acidified water and acetonitrile is used. The acid (phosphoric acid) lowers the pH of the mobile phase to approximately 2.5, ensuring the carboxylic acid group of the analyte is protonated.[4] Acetonitrile is selected as the organic modifier for its favorable UV transparency and elution strength.[3]

-

Gradient Elution: A gradient elution is employed to ensure efficient elution of the analyte while maintaining good peak shape and resolution from potential impurities.

-

Detection: UV detection is selected based on the strong chromophoric nature of the quinoline ring system.[7] The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, and can be further optimized based on the analyte's specific UV spectrum.

Chromatographic Parameters

| Parameter | Condition |

| HPLC System | A standard HPLC system with a binary pump, autosampler, column thermostat, and UV detector. |

| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 20 minutes |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Experimental Protocols

The following protocols provide a step-by-step guide for sample and standard preparation, and the HPLC analysis workflow.

Preparation of Solutions

-

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water and mix thoroughly. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

Standard Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Acetamido-2-methylquinoline-6-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below.

-

Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 1 mg/mL of 4-Acetamido-2-methylquinoline-6-carboxylic acid.

-

Transfer the weighed sample to a suitable volumetric flask.

-